Cinnoline hydrochloride
Overview
Description
Cinnoline hydrochloride is a derivative of cinnoline, which is a bicyclic heterocycle known as 1,2-diazanaphthalene. Cinnoline and its derivatives have garnered interest due to their wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . The cinnoline nucleus serves as a crucial structural subunit in many compounds with significant pharmaceutical potential, some of which are currently under clinical evaluation .
Synthesis Analysis
The synthesis of cinnoline derivatives has been explored through various methods. One approach involves the reaction of acidic reagents with 1:2-cyclohexadionemonophenylhydrazones, leading to an interesting synthesis pathway for cinnoline derivatives . Another method includes a catalyst-free cascade annulation of enaminones and aryl diazonium tetrafluoroborates, which efficiently produces cinnolines with a broad diversity in substructure . Additionally, a novel synthesis route has been established using Cu-catalyzed intramolecular N-arylation of hydrazines and hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates . Furthermore, Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds has been reported, providing a direct synthesis of cinnolines under mild conditions10.
Molecular Structure Analysis
The molecular structure of cinnoline has been studied to understand its photophysical properties. Quantum chemical investigations have revealed that the triplet formation in cinnoline is an El-Sayed forbidden process in hydrocarbon solutions at low temperatures. However, at higher temperatures and in hydroxylic solutions, an El-Sayed allowed channel opens up, increasing the intersystem crossing rate . The electronic structure of the lowest triplet state of cinnoline in the gas phase has mainly nπ* character with additional contributions from ππ* configurations .
Chemical Reactions Analysis
Cinnoline derivatives undergo various chemical reactions that lead to the formation of different products. For instance, cleavage of ortho-(dodeca-1,3-diynyl)triazenes in HCl or HBr medium followed by cyclization of the resulting diazonium salts affords 3-alkynyl-4-bromo(chloro)cinnolines. The presence of a methoxycarbonyl group can promote hydrolysis, resulting in by-products such as furo[3,2-c]cinnoline and cinnolinone .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnoline derivatives are influenced by their molecular structure and the environment. For example, the triplet quantum yield of cinnoline upon photoexcitation is strongly dependent on temperature and solvent environment . The anti-inflammatory activity of cinnoline derivatives has been observed, with specific compounds like p-chlorobenzoyl and p-nitrobenzoyl cinnolines showing attractive anti-inflammatory properties in vitro . Additionally, UV spectra analysis has indicated that 4-oxo-3-carboxylates predominantly exist not as 4-hydroxycinnoline (enol form) but as cinnolone (keto form) .
Scientific Research Applications
Pharmacological Activities of Cinnoline Derivatives
Broad Spectrum of Activities : Cinnoline derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. Some cinnoline derivatives are under evaluation in clinical trials (Szumilak & Stańczak, 2019).
Synthesis and Applications : There is a significant interest in the synthesis of heterocyclic compounds bearing a cinnoline moiety due to their broad spectrum of pharmacological activities. This interest has led to the development of new synthetic routes and methods for these compounds (Lewgowd & Stańczak, 2007).
Specific Applications in Medical Science
Antiproliferative Activity : Cinnoline derivatives have been developed as PI3K inhibitors and evaluated for their antiproliferative activity against various human tumor cell lines, showing significant inhibitory potency (Tian et al., 2021).
Therapeutic Potential : Cinnoline compounds, due to their wide range of biological properties, hold potential in various therapeutic areas. This includes antimicrobial, anti-inflammatory, antituberculosis, antiepileptic, antidepressant, antitumor, antihypertensive, and antianxiety activities (Sony, George, & Joseph, 2018).
Chemical and Physical Properties
Triplet Formation and Solvent Effects : The triplet quantum yield of cinnoline upon photoexcitation is influenced by temperature and solvent environment. This characteristic is crucial in understanding the photophysics of cinnoline (Etinski, Tatchen, & Marian, 2014).
Synthetic Advances : Recent synthetic advances in benzodiazines, including cinnolines, have been noted for their broad biological properties and applications in both pharmaceutical and agrochemical industries (Mathew et al., 2017).
Future Directions
Cinnoline and its derivatives have been recognized for their diverse biological and industrial potency . They exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Future research may focus on designing innovative cinnoline, quinoxalines, and quinazolines derivatives, exploring promising methods to access these moieties, examining their different properties, and potential applications .
properties
IUPAC Name |
cinnoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSTRWZKVHRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583552 | |
Record name | Cinnoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnoline hydrochloride | |
CAS RN |
5949-24-6 | |
Record name | Cinnoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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